4-Azidoquinoline

Vue d'ensemble

Description

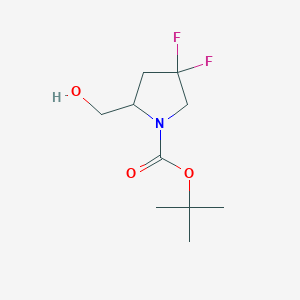

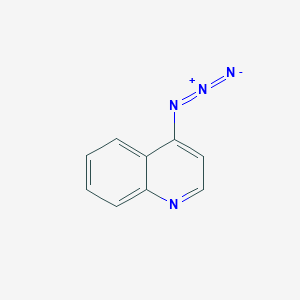

4-Azidoquinoline is a chemical compound that has been studied for its photolysis properties . It is known to undergo a series of reactions when exposed to light, leading to the formation of an azoxy compound .

Synthesis Analysis

The synthesis of 4-Azidoquinoline involves the use of 4-Nitroquinoline N-oxide, which is kept in solution with sodium azide in the dark for 2–3 days at room temperature . This process results in the formation of 4-Azidoquinoline N-oxide .Chemical Reactions Analysis

In the photolysis of 4-Azidoquinoline N-oxide, an azoxy compound is isolated as the final reaction product . This result may be ascribed to the dimerization of the intermediate nitrene to azo compound followed by oxidation of the latter with air oxygen .Physical And Chemical Properties Analysis

The molecular weight of 4-Azidoquinoline is 186.17 g/mol . It has a complexity of 327 and a topological polar surface area of 66.8 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 0 rotatable bonds .Applications De Recherche Scientifique

Inhibition of Human Platelet Aggregation

A study by Malle et al. (1990) focused on synthesizing and testing various azidoquinoline derivatives, including 4-Azidoquinoline, for their ability to inhibit human platelet aggregation. These compounds showed significant activity, suggesting potential therapeutic applications in conditions related to platelet aggregation (Malle et al., 1990).

Chemical Reactions and Photolysis

Kamiya (1962) explored the reactions of the azido group in 4-azidoquinoline, including radical reactions, substitution reactions, and addition reactions, highlighting the chemical versatility of this compound (Kamiya, 1962). Another study by Sallans and Poole (2011) investigated the primary product of photolysis of 4-azidoquinoline, which can provide insights into the photochemical properties of this compound (Sallans & Poole, 2011).

Anticancer and Mutagenic Activities

Kamiya et al. (1980) prepared 4-azidoquinoline 1-oxides and related compounds to test their antitumor and mutagenic activities. Their findings contribute to the understanding of the potential therapeutic applications of 4-azidoquinoline derivatives in cancer treatment (Kamiya et al., 1980).

Photodissociation Studies

A study by Budyka et al. (2005) on the photodissociation of 4-azidoquinoline revealed insights into the quantum yields and chemical behavior of this compound under light exposure, which is crucial for understanding its stability and reactivity (Budyka et al., 2005).

Anti-inflammatory and Analgesic Properties

Research by Savini et al. (2010) reported the synthesis of new triazoles from 4-azidoquinolines, which showed notable anti-inflammatory and analgesic activities. These properties indicate potential pharmaceutical applications for pain and inflammation management (Savini et al., 2010).

Applications in Medicinal Chemistry

Studies have alsoexplored 4-azidoquinoline in the context of medicinal chemistry, particularly its role in antimalarial drugs. O’Neill et al. (2006) provided a comprehensive overview of the 4-aminoquinolines, a class to which 4-azidoquinoline is structurally related. Their work includes discussions on the chemistry, mechanism of action, and research concerning these compounds as antimalarial agents (O'Neill et al., 2006).

Synthesis and Catalysis

Marullo et al. (2015) investigated the effects of ultrasound irradiation on the copper-catalyzed azide-alkyne cycloaddition involving 4-azidoquinoline. Their research contributes to the understanding of the chemical synthesis and catalysis processes related to this compound (Marullo et al., 2015).

Potential as Antitumor Agents

Chang et al. (2009) synthesized 4-azidoquinoline derivatives and evaluated them for cytotoxicity against various cancer cell lines. Their findings suggest the potential use of these derivatives as antitumor agents (Chang et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

4-azidoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDKLJUWZQZNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

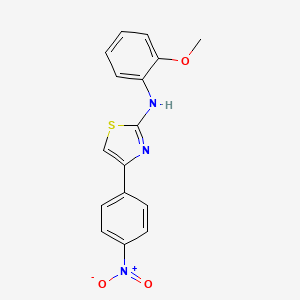

C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500065 | |

| Record name | 4-Azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidoquinoline | |

CAS RN |

32112-94-0 | |

| Record name | 4-Azidoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B3382178.png)

![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)